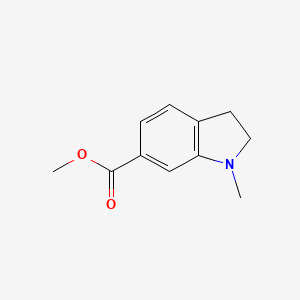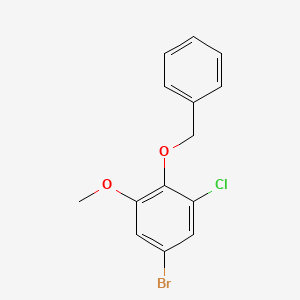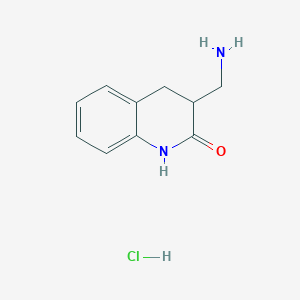
1-甲基-2,3-二氢-1H-吲哚-6-羧酸甲酯
描述
“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1071432-28-4 . It has a molecular weight of 191.23 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of indole derivatives, such as “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2/c1-12-6-5-8-3-4-9 (7-10 (8)12)11 (13)14-2/h3-4,7H,5-6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound . Chemical Reactions Analysis
Indole derivatives, including “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis
“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 .科学研究应用
医药研究抑制剂和免疫调节剂
1-甲基-2,3-二氢-1H-吲哚-6-羧酸甲酯可作为合成多种医药化合物的反应物。 例如,它用于制备色氨酸双加氧酶抑制剂,这些抑制剂是治疗色氨酸分解代谢失调疾病的潜在药物 。 此外,它还用于制备吡啶基-乙烯基-吲哚,这些化合物具有作为抗癌免疫调节剂的潜力 .
神经学研究肉毒杆菌神经毒素抑制
该化合物还参与开发肉毒杆菌神经毒素的抑制剂,肉毒杆菌神经毒素是一种可能引起肉毒中毒的物质。 该领域的研究所得可能导致减轻这种神经毒素影响的治疗方法 .
免疫学ITK抑制剂
在免疫学领域,1-甲基-2,3-二氢-1H-吲哚-6-羧酸甲酯用于合成白介素-2诱导的T细胞激酶 (ITK) 抑制剂。 ITK在T细胞信号传导中起着重要作用,其抑制剂在治疗自身免疫性疾病和白血病方面具有意义 .
抗菌剂
该化合物的应用延伸到开发新的抗菌剂。 鉴于人们对抗生素耐药性的日益关注,研究新的抗菌化合物至关重要 .
大麻素研究CB2受体配体
它也是用于制备CB2大麻素受体配体的反应物,这些配体因其在疼痛管理和炎症性疾病中的治疗潜力而受到关注 .
抗病毒研究丙型肝炎NS5B聚合酶抑制剂
在抗病毒研究中,该化合物用于开发丙型肝炎病毒NS5B聚合酶的抑制剂,这种酶对病毒复制至关重要。 针对该酶的抑制剂可能是有效的抗病毒药物 .
可持续化学多组分反应
1-甲基-2,3-二氢-1H-吲哚-6-羧酸甲酯参与可持续的多组分反应,以组装具有药理学意义的支架,突出了它在绿色化学倡议中的作用 .
8. 植物生物学:激素产生和降解研究 像这种化合物一样的吲哚衍生物在植物生物学中很重要,特别是在激素产生和降解的研究中,例如吲哚-3-乙酸,一种由色氨酸降解产生的植物激素 .
安全和危害
When handling “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .
未来方向
作用机制
Target of Action
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
生化分析
Biochemical Properties
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.
Cellular Effects
The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
The molecular mechanism of action of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.
Metabolic Pathways
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.
属性
IUPAC Name |
methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMBLOFMLWTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)







![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)